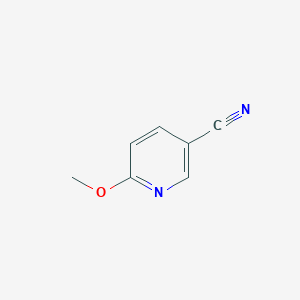

6-Methoxynicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYAQAFVHRSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371595 | |

| Record name | 6-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15871-85-9 | |

| Record name | 6-methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 6-Methoxynicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Methoxynicotinonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of both a methoxy and a nitrile group on the pyridine ring makes it an attractive scaffold for the synthesis of more complex molecules. The electron-donating methoxy group and the electron-withdrawing nitrile group create a unique electronic environment within the molecule, influencing its reactivity and potential biological activity. This guide details a proposed synthesis from commercially available starting materials and provides an in-depth analysis of its expected spectroscopic characteristics.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a nucleophilic aromatic substitution reaction. The chloro substituent at the 6-position of the pyridine ring is susceptible to displacement by a nucleophile, in this case, the methoxide ion.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions on chloropyridines.

Materials:

-

6-Chloronicotinonitrile

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinonitrile (1.0 eq) in anhydrous methanol.

-

To this solution, add sodium methoxide (1.1 - 1.5 eq) portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization Data

The following tables summarize the key physical and spectroscopic data for the starting material, 6-chloronicotinonitrile, and the predicted data for the final product, this compound.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 6-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | 113-120[1] | 105-107 @ 1 mmHg[1] |

| This compound (Predicted) | C₇H₆N₂O | 134.14 | - | - |

Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.5 | dd | J = 2.0, 0.8 | 1H | H-2 |

| ~7.8 | dd | J = 8.0, 2.0 | 1H | H-4 |

| ~6.8 | dd | J = 8.0, 0.8 | 1H | H-5 |

| ~4.0 | s | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C-6 |

| ~152 | C-2 |

| ~140 | C-4 |

| ~118 | C-5 |

| ~116 | -C≡N |

| ~108 | C-3 |

| ~54 | -OCH₃ |

Table 3: Predicted IR and Mass Spectrometry Data for this compound

| Technique | Characteristic Peaks |

| IR (Infrared Spectroscopy) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch)[2], ~2230 cm⁻¹ (C≡N stretch)[3], ~1600, 1480 cm⁻¹ (Aromatic C=C stretch), ~1250 cm⁻¹ (Aromatic C-O stretch)[4], ~1030 cm⁻¹ (Aliphatic C-O stretch) |

| MS (Mass Spectrometry) | Molecular Ion (M⁺): m/z = 134 |

Experimental Workflow and Logic

The synthesis and characterization process follows a logical progression from starting material to purified and verified product.

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on a well-established nucleophilic aromatic substitution reaction, and the predicted characterization data offers a reliable reference for researchers. This document is intended to accelerate research and development efforts that utilize this valuable chemical intermediate.

References

6-Methoxynicotinonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxynicotinonitrile, a substituted pyridine derivative, has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique electronic properties and strategically positioned functional groups—a methoxy group, a nitrile moiety, and a pyridine core—render it an attractive starting material for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key transformations, experimental protocols, and its application in the synthesis of biologically active compounds, particularly in the realm of drug discovery.

Core Synthetic Transformations

The reactivity of this compound can be primarily attributed to the electrophilic nature of the pyridine ring, which is further modulated by the electron-donating methoxy group and the electron-withdrawing nitrile group. This electronic arrangement allows for a variety of synthetic manipulations, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and transformations of the nitrile functionality.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 6-bromonicotinonitrile, with sodium methoxide.

Table 1: Synthesis of this compound via SNAr

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Bromonicotinonitrile | Sodium Methoxide | Methanol | Reflux | 4 | >90 |

Palladium-Catalyzed Cross-Coupling Reactions

The pyridine core of this compound, when appropriately functionalized with a leaving group like a halogen, is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been widely employed to introduce aryl or heteroaryl substituents at the 6-position, creating molecular scaffolds prevalent in medicinal chemistry. While direct Suzuki-Miyaura coupling of this compound is less common, the coupling of its halo-precursors provides a reliable route to its derivatives. The following table illustrates typical conditions for the Suzuki-Miyaura coupling of a related 6-chloropyridine derivative, which are adaptable for 6-halonicotinonitriles.

Table 2: Representative Suzuki-Miyaura Coupling of 6-Chloropyridine Derivatives

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 85 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 92 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 88 |

| Thiophen-2-ylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 78 |

Data is based on typical outcomes for Suzuki couplings of related chloro-pyridines with arylboronic acids under optimized conditions.[1]

Transformations of the Nitrile Group

The nitrile functionality in this compound is a versatile handle for a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones.

1. Reaction with Grignard Reagents: The addition of Grignard reagents to the nitrile group, followed by acidic workup, provides a straightforward method for the synthesis of ketones. This reaction proceeds through an intermediate imine, which is subsequently hydrolyzed.

2. Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to the corresponding carboxylic acid, 6-methoxynicotinic acid. This derivative serves as a valuable intermediate for the synthesis of amides and esters.

3. Reduction to Amine: The nitrile group can be reduced to a primary amine, (6-methoxypyridin-3-yl)methanamine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation opens up avenues for the synthesis of various nitrogen-containing heterocycles and other derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Bromonicotinonitrile

-

Materials: 6-Bromonicotinonitrile, Sodium methoxide, Methanol (anhydrous), Round-bottom flask, Reflux condenser, Magnetic stirrer.

-

Procedure:

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 6-bromonicotinonitrile (1.0 equivalent).

-

Heat the reaction mixture to reflux and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 6-Halonicotinonitrile Derivative

-

Materials: 6-Halonicotinonitrile derivative, Arylboronic acid (1.2 equivalents), Palladium(II) acetate (0.02 equivalents), Triphenylphosphine (0.04 equivalents), Potassium carbonate (2.0 equivalents), 1,4-Dioxane, Water, Round-bottom flask, Reflux condenser, Magnetic stirrer, Inert gas supply (Argon or Nitrogen).

-

Procedure:

-

To a flame-dried round-bottom flask, add the 6-halonicotinonitrile derivative (1.0 equivalent), arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1]

-

Protocol 3: Reaction of this compound with a Grignard Reagent

-

Materials: this compound, Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents), Anhydrous diethyl ether or THF, Round-bottom flask, Addition funnel, Magnetic stirrer, Inert gas supply.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent dropwise via an addition funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC for the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The intermediate imine can be hydrolyzed to the corresponding ketone by stirring with aqueous acid (e.g., 1M HCl) at room temperature.

-

Purify the ketone product by column chromatography.

-

Visualization of Synthetic Strategy

The strategic importance of this compound lies in its ability to serve as a central hub for the synthesis of a wide range of functionalized pyridine derivatives. The following diagram illustrates the key synthetic pathways originating from this versatile building block.

Caption: Synthetic pathways from this compound.

Application in Drug Discovery: Kinase Inhibitors

The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This compound serves as an excellent starting point for the synthesis of such inhibitors. Through a series of transformations, including those described above, a diverse library of compounds can be generated for screening against various kinase targets.

The general workflow for utilizing this compound in the synthesis of kinase inhibitors is depicted below.

Caption: Workflow for kinase inhibitor discovery.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and the presence of multiple reactive sites allow for the efficient construction of a wide range of complex heterocyclic compounds. The detailed protocols and synthetic strategies outlined in this guide highlight its significance, particularly in the field of medicinal chemistry for the development of novel therapeutics such as kinase inhibitors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the creation of novel molecules with important biological activities.

References

Spectroscopic Profile of 6-Methoxynicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxynicotinonitrile (CAS No. 5470-66-6), a key intermediate in various chemical syntheses. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 | Doublet | 1H | H-2 |

| ~7.9 | Doublet of Doublets | 1H | H-4 |

| ~6.8 | Doublet | 1H | H-5 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C-6 |

| ~152 | C-2 |

| ~142 | C-4 |

| ~117 | C-5 |

| ~116 | -CN |

| ~109 | C-3 |

| ~54 | -OCH₃ |

Note: As with the ¹H NMR data, these chemical shifts are predicted based on known values for substituted pyridines and related nitrile compounds in the absence of readily available experimental spectra.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230-2210 | Medium | C≡N stretch (Nitrile) |

| ~1600-1550 | Medium to Strong | C=N and C=C stretching (Pyridine ring) |

| ~1480-1440 | Medium | C-H bending (Pyridine ring) |

| ~1300-1200 | Strong | C-O-C asymmetric stretch (Aryl ether) |

| ~1050-1000 | Strong | C-O-C symmetric stretch (Aryl ether) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 134 | [M]⁺ (Molecular Ion) |

| 119 | [M - CH₃]⁺ |

| 104 | [M - CH₂O]⁺ |

| 91 | [M - HCN - CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation. While specific experimental parameters for this compound are not widely published, the following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. In this technique, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

This diagram outlines the logical progression from the synthesis and purification of the compound to its analysis by various spectroscopic techniques, culminating in the interpretation of the data to confirm its chemical structure.

Crystal Structure of 6-Methoxynicotinonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of several 6-methoxynicotinonitrile derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. Nicotinonitrile derivatives are recognized for their potential as antitumor, antibacterial, and antiviral agents.[1] Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR) and guiding rational drug design.

This guide presents a compilation of crystallographic data, detailed experimental protocols for structure determination, and visualizations of a key biological pathway and the experimental workflow, intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and drug discovery.

Data Presentation: Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic data for three distinct this compound derivatives as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile

| Parameter | Value[2] |

| Empirical Formula | C₂₁H₁₉N₃O₂ |

| Formula Weight | 345.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3924 (2) |

| b (Å) | 16.5111 (5) |

| c (Å) | 20.1415 (6) |

| β (°) | 91.315 (2) |

| Volume (ų) | 1792.82 (10) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.052 |

| wR-factor | 0.159 |

Table 2: Crystal Data and Structure Refinement for 2-methoxy-4,6-diphenylnicotinonitrile

| Parameter | Value[1] |

| Empirical Formula | C₂₀H₁₆N₂O |

| Formula Weight | 300.35 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.3561 (4) |

| b (Å) | 11.8591 (6) |

| c (Å) | 16.1412 (8) |

| Volume (ų) | 1599.31 (14) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.042 |

| wR-factor | 0.098 |

Table 3: Crystal Data and Structure Refinement for 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile

| Parameter | Value[3] |

| Empirical Formula | C₁₉H₁₅N₃O |

| Formula Weight | 301.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0112 (9) |

| b (Å) | 10.4215 (8) |

| c (Å) | 12.7844 (9) |

| β (°) | 100.252 (3) |

| Volume (ų) | 1575.1 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.050 |

| wR-factor | 0.142 |

Structural Insights

The crystal structures of these derivatives reveal key conformational features. In 6-(4-aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile, the central pyridine ring is not coplanar with the adjacent phenyl rings, exhibiting dihedral angles of 14.46 (9)° and 34.67 (8)° with the 4-amino and 4-ethoxy-substituted benzene rings, respectively.[2] Similarly, in 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, the pyridine ring forms dihedral angles of 11.50 (7)° and 43.36 (8)° with the 4-aminophenyl and phenyl rings.[3] The packing of these molecules in the crystal lattice is stabilized by a network of intermolecular interactions, including N—H···N hydrogen bonds, which link molecules into chains or sheets, and C—H···π interactions.[2][3]

Experimental Protocols

The following sections detail the generalized methodologies employed for the synthesis, crystallization, and crystal structure determination of the this compound derivatives discussed.

Synthesis and Crystallization

General Synthesis Procedure: The synthesis of these nicotinonitrile derivatives often involves a cyclization reaction. A common method is the reaction of a chalcone derivative with malononitrile in the presence of a base, such as sodium methoxide, in a methanol solution.[2]

-

Dissolve the appropriate chalcone derivative (e.g., (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) in methanol.

-

Add a freshly prepared solution of sodium methoxide in methanol.

-

Stir the solution to facilitate the cyclization reaction.

-

The resulting nicotinonitrile derivative can then be isolated and purified.

Crystallization: Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent.

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol/ethanol).

-

Allow the solvent to evaporate slowly at room temperature over several days.

-

Pale-colored, block-shaped single crystals are often formed.[2]

X-ray Diffraction Analysis

Data Collection:

-

A suitable single crystal is selected and mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature (e.g., 298 K) using a radiation source such as Molybdenum Kα (λ = 0.71073 Å).[2][3]

-

A CCD area detector is commonly used to measure the intensities of the diffracted X-rays.[2]

Structure Solution and Refinement:

-

The collected diffraction data is processed, and an absorption correction may be applied.[2]

-

The crystal structure is solved using direct methods to obtain an initial model of the atomic arrangement.

-

The structural model is then refined using full-matrix least-squares on F².[2]

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[2]

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway implicated in the anticancer activity of nicotinonitrile derivatives and a generalized workflow for crystal structure determination.

Caption: Experimental workflow for small molecule crystal structure determination.

Caption: Simplified apoptosis induction pathway by nicotinonitrile derivatives.

References

6-Methoxynicotinonitrile: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 6-Methoxynicotinonitrile is limited. This guide provides a comprehensive overview of the recommended experimental protocols and theoretical considerations for determining these crucial physicochemical properties, based on established scientific principles and regulatory guidelines.

Introduction

This compound, a substituted pyridine derivative, is a versatile building block in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application in research and development, particularly in the context of drug discovery where these parameters critically influence bioavailability, formulation, and shelf-life. This technical guide outlines the methodologies for robustly characterizing the solubility and stability profile of this compound.

While specific experimental data for this compound is not extensively documented in public literature, a related compound, 6-Methoxy-4-methylnicotinonitrile, is reported to have a shelf life of 1095 days when stored at 2-8°C under an argon atmosphere. This suggests that the core 6-methoxypyridine nitrile scaffold possesses a degree of inherent stability. However, comprehensive studies are necessary to fully elucidate the characteristics of this compound.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The following section details a standard protocol for determining the equilibrium solubility of this compound.

Experimental Protocol: Equilibrium Solubility Measurement

The equilibrium solubility of this compound should be determined in a range of pharmaceutically relevant solvents at different temperatures. The static equilibrium method is a widely accepted approach.

Table 1: Experimental Protocol for Equilibrium Solubility Determination

| Parameter | Methodology | Details |

| Solvents | Selection of a diverse set of solvents. | Recommended solvents include: Purified Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), and Acetone. These represent a range of polarities. |

| Temperature | Controlled temperature incubation. | Experiments should be conducted at various temperatures, for example, 25°C (room temperature) and 37°C (physiological temperature), to assess the thermodynamic properties of dissolution. |

| Method | Static Equilibrium Method. | An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial. The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. |

| Sample Analysis | Quantification of the dissolved compound. | After reaching equilibrium, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear supernatant is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. |

| Data Reporting | Expression of solubility. | Solubility is typically expressed in mg/mL or as a molar concentration. |

Visualization of Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing. The goal is to generate degradation products to understand the degradation pathways and to develop a stability-indicating analytical method.

Table 2: Protocol for Forced Degradation Studies of this compound

| Stress Condition | Methodology | Typical Conditions | Analysis |

| Acid Hydrolysis | Treatment with acidic solution. | 0.1 M HCl at 60°C for 24 hours. | Neutralize the solution before analysis by HPLC. |

| Base Hydrolysis | Treatment with basic solution. | 0.1 M NaOH at 60°C for 24 hours. | Neutralize the solution before analysis by HPLC. |

| Oxidation | Treatment with an oxidizing agent. | 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours. | Analyze directly by HPLC. |

| Thermal Degradation | Exposure to high temperature. | Solid compound stored at 70°C for 48 hours. | Dissolve the stressed sample in a suitable solvent for HPLC analysis. |

| Photostability | Exposure to light. | Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). | Dissolve the exposed sample in a suitable solvent for HPLC analysis. |

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

Table 3: General Parameters for a Stability-Indicating HPLC Method

| Parameter | Description | Typical Conditions |

| Column | Reversed-phase column. | C18 column (e.g., 4.6 mm x 150 mm, 5 µm). |

| Mobile Phase | A mixture of aqueous and organic solvents. | A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min. |

| Detection | UV-Vis detector. | Wavelength of maximum absorbance for this compound. |

| Column Temperature | Controlled column oven. | 25-30°C. |

| Injection Volume | The amount of sample introduced into the HPLC system. | 10-20 µL. |

| Validation | According to ICH Q2(R1) guidelines. | Specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. |

Visualization of Stability Testing Workflow

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Physicochemical Characterization: A Logical Framework

The determination of solubility and stability is part of a broader physicochemical characterization essential for the development of any new chemical entity. The following diagram illustrates the logical flow and interplay of these key studies.

Caption: Logical Framework for Physicochemical Characterization.

Conclusion

Unveiling 6-Methoxynicotinonitrile: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxynicotinonitrile, a substituted pyridine derivative, holds significance as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and physicochemical properties. Detailed experimental protocols for its synthesis and characterization, including spectroscopic data, are presented. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, this guide explores the known biological activities of related nicotinonitrile derivatives to provide context for its potential applications in drug discovery.

Introduction

Nicotinonitrile and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential antitumor, antimicrobial, and fluorescent properties. This compound, also known as 6-methoxy-3-pyridinecarbonitrile, is a key building block in the synthesis of more complex molecules within this class. Its strategic substitution with a methoxy group at the 6-position and a nitrile group at the 3-position of the pyridine ring offers unique reactivity and potential for biological interactions.

History and Discovery

The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, the synthesis of pyridine derivatives, in general, has a rich history dating back to the 19th century. Early methods for pyridine synthesis, such as the Hantzsch pyridine synthesis developed in 1881 and the Chichibabin pyridine synthesis from 1924, laid the foundational chemical principles for creating a wide array of substituted pyridines[1][2]. The synthesis of specific derivatives like this compound likely emerged from the broader exploration of pyridine chemistry and the need for novel intermediates in various fields of chemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₂O | [3] |

| Molar Mass | 134.14 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 64-66 °C | [3] |

| CAS Number | 5470-66-6 | [3] |

| IUPAC Name | 6-methoxypyridine-3-carbonitrile | [3] |

| Alias | 6-methoxy-3-pyridinecarbonitrile | [3] |

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of 2-methoxypyridine-3-carbonitrile derivatives involves the condensation of a chalcone with malononitrile in the presence of a base, such as sodium methoxide[4]. While a specific protocol for the direct synthesis of this compound via this route is not detailed, a general procedure can be outlined as follows:

Reaction Scheme:

References

The Chemical Reactivity of the Nitrile Group in 6-Methoxynicotinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxynicotinonitrile is a versatile heterocyclic building block in medicinal chemistry and materials science. The reactivity of its nitrile group is of paramount importance for the synthesis of a diverse array of functionalized pyridine derivatives. This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in this compound, detailing key transformations, experimental protocols, and the electronic influence of the pyridine ring and the methoxy substituent.

The electron-donating methoxy group at the 6-position and the electron-withdrawing nature of the pyridine nitrogen significantly modulate the electrophilicity of the nitrile carbon. This electronic interplay governs the propensity of the nitrile group to participate in various chemical reactions, including hydrolysis, reduction, nucleophilic additions, and cycloadditions. Understanding these reactivity patterns is crucial for the strategic design and synthesis of novel compounds with desired pharmacological or material properties.

I. Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to either a carboxamide (6-methoxynicotinamide) or a carboxylic acid (6-methoxynicotinic acid) under acidic or basic conditions. The reaction proceeds through a two-stage process, with the amide being an intermediate in the hydrolysis to the carboxylic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water.[1] The reaction typically proceeds to the carboxylic acid.

General Reaction Pathway:

Caption: Acid-Catalyzed Hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction can often be controlled to yield the amide as the final product under milder conditions, while more forcing conditions (higher temperatures, prolonged reaction times) lead to the carboxylate salt, which upon acidification yields the carboxylic acid.[2]

General Reaction Pathway:

Caption: Base-Catalyzed Hydrolysis of this compound.

Experimental Protocol: Synthesis of 6-Methoxynicotinic Acid

While a specific protocol for the hydrolysis of this compound was not found in the search results, a general procedure for the synthesis of 6-methoxypyridine-3-carboxylic acid from 6-chloropyridine-3-carboxylic acid provides a relevant synthetic route to the final product.[3] A typical hydrolysis of a related nitrile would involve refluxing with an aqueous acid or base.

Table 1: Hydrolysis of Nitriles to Carboxylic Acids (Representative Data)

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzonitrile | 10% aq. H2SO4, reflux, 2h | Benzoic acid | >95% | General textbook knowledge |

| Benzonitrile | 10% aq. NaOH, reflux, 1h | Sodium benzoate | >95% | General textbook knowledge |

| 6-Chloropyridine-3-carboxylic acid | 4M NaOMe in MeOH, reflux, 60h | 6-Methoxypyridine-3-carboxylic acid | ~79% |[3] |

II. Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, (6-methoxypyridin-3-yl)methanamine, using various reducing agents. This transformation is a valuable tool for introducing a flexible aminomethyl substituent.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitriles. Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum oxide (PtO2). The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity and yield. Raney Nickel is a common choice for the reduction of nitriles to primary amines.[4]

General Reaction Pathway:

Caption: Catalytic Hydrogenation of this compound.

Chemical Reduction

Strong hydride reducing agents, most notably Lithium Aluminum Hydride (LiAlH4), are highly effective for the reduction of nitriles to primary amines. The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Experimental Protocol: General Procedure for LiAlH4 Reduction of a Nitrile

To a stirred suspension of LiAlH4 in anhydrous THF at 0 °C is added a solution of the nitrile in anhydrous THF dropwise. The reaction mixture is then stirred at room temperature or heated to reflux for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched sequentially with water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford the primary amine.

Table 2: Reduction of Nitriles to Primary Amines (Representative Data)

| Starting Material | Reducing Agent/Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | H2, Raney Ni | Ethanol/Ammonia | Benzylamine | High | [5] |

| Adiponitrile | H2, Raney Ni | - | Hexamethylenediamine | High | [4] |

| Benzonitrile | LiAlH4 | Diethyl ether | Benzylamine | ~90% | General textbook knowledge |

III. Nucleophilic Addition to the Nitrile Group

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles, leading to the formation of imine intermediates that can be further transformed.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) add to the nitrile group to form an imine anion, which upon aqueous workup, hydrolyzes to a ketone.[6][7][8] This reaction provides a powerful method for the synthesis of ketones with the formation of a new carbon-carbon bond. The electron-donating methoxy group on the pyridine ring is expected to slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted nicotinonitrile.

General Reaction Pathway:

Caption: Reaction of this compound with a Grignard Reagent.

Experimental Protocol: General Procedure for the Reaction of a Nitrile with a Grignard Reagent

A solution of the Grignard reagent in an ethereal solvent is prepared or obtained commercially. To this solution, the nitrile, dissolved in an anhydrous solvent like THF or diethyl ether, is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of aqueous acid (e.g., HCl or H2SO4). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or distillation.[9]

Table 3: Reaction of Nitriles with Grignard Reagents (Representative Data)

| Nitrile | Grignard Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzonitrile | Methylmagnesium bromide | Acetophenone | High | [6] |

| Propanenitrile | Ethylmagnesium bromide | 3-Pentanone | High | General textbook knowledge |

Synthesis of Amidines

The reaction of nitriles with amines or their derivatives leads to the formation of amidines. This transformation can be promoted by various catalysts, including Lewis acids or transition metals.[10][11] The synthesis of N-substituted amidines can also be achieved by the activation of amines with a strong base.[12]

General Reaction Pathway:

Caption: Synthesis of an Amidine from this compound.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Substituted Amidines

A mixture of the nitrile (1.0 equiv), amine (1.2 equiv), a copper catalyst such as CuCl (10 mol%), a base like Cs2CO3 (2.0 equiv), and a ligand if necessary, in a suitable solvent (e.g., DMF, TFE) is heated under an inert atmosphere.[10] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 4: Synthesis of Amidines from Nitriles (Representative Data)

| Nitrile | Amine | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Benzylamine | CuCl, Cs2CO3, 2,2'-bipyridine, TFE, 100°C | N-Benzylbenzamidine | 58% | [10] |

| Benzonitrile | Aniline | Ytterbium amide, 100°C, solvent-free | N-Phenylbenzamidine | Good to excellent |[9] |

IV. [3+2] Cycloaddition to Form Tetrazoles

The nitrile group of this compound can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN3), to form a 5-substituted-1H-tetrazole. This reaction is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a common bioisostere for a carboxylic acid group. The reaction is often catalyzed by Lewis acids or transition metals.[13][14]

General Reaction Pathway:

Caption: [3+2] Cycloaddition of this compound with Azide.

Experimental Protocol: General Procedure for Tetrazole Synthesis from Nitriles

A mixture of the nitrile (1.0 equiv), sodium azide (1.5-3.0 equiv), and a catalyst such as zinc chloride (ZnCl2) or ammonium chloride (NH4Cl) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at a high temperature (typically 100-150 °C) for several hours.[15] The reaction is monitored by TLC. After cooling, the reaction mixture is acidified with an aqueous acid (e.g., HCl), which often causes the tetrazole product to precipitate. The solid product is collected by filtration, washed with water, and dried.

Table 5: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles (Representative Data)

| Nitrile | Azide Source | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | NaN3 | Silica Sulfuric Acid, DMF | 5-Phenyl-1H-tetrazole | 72-95% | [13] |

| Various Nitriles | NaN3 | ZnCl2, water, reflux | 5-Substituted-1H-tetrazoles | Good to excellent |[15] |

V. Electronic Effects on Reactivity

The reactivity of the nitrile group in this compound is significantly influenced by the electronic properties of both the pyridine ring and the 6-methoxy substituent.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing via induction, which deactivates the ring towards electrophilic attack but also influences the electron density of the substituents. The position of the nitrile group (meta to the nitrogen) means it is less directly influenced by the nitrogen's electron-withdrawing resonance effects compared to positions 2 or 4.

-

6-Methoxy Group: The methoxy group is a strong electron-donating group through resonance. Its position para to the nitrile group allows for effective delocalization of electron density onto the pyridine ring. This electron donation is expected to decrease the electrophilicity of the nitrile carbon, potentially slowing down nucleophilic attack compared to an unsubstituted nicotinonitrile. However, this effect might be counteracted by the overall electron-deficient nature of the pyridine ring. Studies on substituted pyridine systems have shown that electron-donating groups can increase the electron density on the ring and influence the reactivity of functional groups.[11][13][14]

The interplay of these opposing electronic effects—the electron-withdrawing pyridine nitrogen and the electron-donating methoxy group—results in a nuanced reactivity profile for the nitrile group in this compound, making it a unique and interesting substrate for various chemical transformations.

Conclusion

The nitrile group in this compound is a versatile functional handle that can be readily transformed into a variety of other important functional groups, including amides, carboxylic acids, primary amines, ketones, and tetrazoles. This guide has provided an overview of these key reactions, including general mechanistic pathways and representative experimental protocols. The electronic nature of the substituted pyridine ring plays a crucial role in modulating the reactivity of the nitrile group. A thorough understanding of these principles is essential for medicinal chemists and other scientists to effectively utilize this compound as a building block in the synthesis of complex molecular architectures. Further research to quantify the precise effects of the 6-methoxy group on the kinetics and yields of these reactions would be highly beneficial for the optimization of synthetic routes.

References

- 1. Base-promoted [4 + 2] cycloaddition of alkynyl 1,3-dithianes and chalcones to access highly substituted pyran derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Amidine synthesis [organic-chemistry.org]

- 10. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pt(II)-promoted [2 + 3] cycloaddition of azide to cyanopyridines: convenient tool toward heterometallic structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Theoretical Framework for the Electronic Structure of 6-Methoxynicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical and experimental framework for characterizing the electronic structure of 6-Methoxynicotinonitrile. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document leverages established methodologies from research on analogous pyridine derivatives to propose a robust investigatory workflow. The insights gleaned from such a study are pivotal for understanding the molecule's reactivity, stability, and potential as a scaffold in drug design.

Introduction to the Electronic Landscape of Nicotinonitrile Derivatives

Nicotinonitrile and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities. The electronic properties of these molecules, governed by the arrangement of electrons in their molecular orbitals, are fundamental to their interaction with biological targets. The introduction of a methoxy group at the 6-position, as in this compound, is expected to significantly modulate the electronic distribution within the pyridine ring, thereby influencing its chemical reactivity and potential for intermolecular interactions.

Theoretical studies, primarily employing Density Functional Theory (DFT), have proven invaluable in elucidating the electronic characteristics of similar molecules.[1][2] These computational approaches, corroborated by spectroscopic techniques, provide a detailed picture of the molecular orbital energies, electron density distribution, and sites susceptible to electrophilic or nucleophilic attack.

Proposed Methodologies for Investigation

A dual approach combining computational modeling and experimental spectroscopy is proposed for a thorough analysis of this compound's electronic structure.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules.[1][2] The following workflow is proposed for the computational analysis of this compound:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound. This is typically achieved using a functional such as B3LYP or ωB97XD with a suitable basis set, for instance, 6-311++G(d,p), to accurately predict bond lengths, bond angles, and dihedral angles.[2]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra that can be compared with experimental data.

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides insights into the molecule's excitability.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.[2][3] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to study charge transfer interactions within the molecule, providing a deeper understanding of intramolecular bonding and stability.

Experimental Spectroscopic Protocols

Experimental validation of the theoretical findings is crucial. The following spectroscopic techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework and confirm the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.[4]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 or 500 MHz.

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and multiplicities will provide detailed structural information.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4] For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the experimental vibrational frequencies with the theoretically calculated spectrum to assign the observed bands to specific molecular vibrations.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To investigate the electronic transitions within the molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer.

-

Data Analysis: The wavelength of maximum absorption (λ_max) corresponds to electronic transitions, which can be correlated with the computationally determined HOMO-LUMO energy gap.

-

Expected Quantitative Data

The proposed investigations would yield a range of quantitative data, which should be systematically tabulated for clarity and comparative analysis.

Calculated Molecular Properties

The following table structure is proposed for summarizing the key data obtained from DFT calculations. Representative values from studies on similar molecules are included for context.

| Parameter | Expected Value/Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Correlates with the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Indicates chemical reactivity and kinetic stability.[2] |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. |

| Ionization Potential | 7.0 to 8.0 eV | Energy required to remove an electron. |

| Electron Affinity | 1.0 to 2.0 eV | Energy released upon gaining an electron. |

Spectroscopic Data

The experimental data should be tabulated as follows:

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Position | Expected ¹³C Shift | Expected ¹H Shift | Multiplicity |

| C2 | 145-155 | 8.5-8.7 | s |

| C3 | 110-120 | - | - |

| C4 | 140-150 | 8.0-8.2 | d |

| C5 | 115-125 | 7.0-7.2 | d |

| C6 | 160-170 | - | - |

| CN | 115-120 | - | - |

| OCH₃ | 55-60 | 3.9-4.1 | s |

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium-Strong | C≡N stretching |

| ~1600, ~1570 | Strong | C=C and C=N stretching in the pyridine ring |

| ~1250 | Strong | C-O-C asymmetric stretching of the methoxy group |

| ~1030 | Strong | C-O-C symmetric stretching of the methoxy group |

Signaling Pathways and Logical Relationships

While this compound is not directly implicated in a specific signaling pathway without further biological evaluation, its electronic structure provides clues to its potential interactions. For instance, the MEP map can predict how it might dock into the active site of a protein. Electron-rich regions on the molecule could form hydrogen bonds with donor groups in a receptor, while the overall dipole moment could influence its orientation within a binding pocket.

References

- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 6-Methoxynicotinic acid (66572-55-2) for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

6-Methoxynicotinonitrile synonyms and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Core Nomenclature and Synonyms

6-Methoxynicotinonitrile is a substituted pyridine derivative with significant interest in medicinal chemistry and drug development. A clear understanding of its nomenclature is crucial for accurate scientific communication.

IUPAC Nomenclature: The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 6-methoxypyridine-3-carbonitrile .[1][2] This name precisely describes the molecular structure: a pyridine ring with a methoxy group at the 6th position and a nitrile group at the 3rd position.

Synonyms: In scientific literature and commercial catalogs, this compound is also commonly referred to by several synonyms. The most prevalent of these are:

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development, particularly in areas such as formulation and pharmacokinetic studies.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O | [2] |

| Molecular Weight | 134.14 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 83 - 87 °C | [2] |

| Boiling Point | 65-70 °C (at 12 Torr) | [3] |

| Solubility | Low solubility in water. Soluble in common organic solvents like dichloromethane and chloroform. | [2] |

| Density | Approx. 1.2 g/cm³ | [2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as a halogenated pyridine. The following protocol is a representative example.

Reaction: Synthesis from 5-bromo-2-methoxypyridine.[4]

Materials:

-

5-bromo-2-methoxypyridine

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Aqueous ammonia

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Brine

Procedure:

-

A mixture of 5-bromo-2-methoxypyridine and copper(I) cyanide in N,N-dimethylformamide is heated under reflux.

-

The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with toluene.

-

The mixture is then treated with aqueous ammonia and stirred.

-

The resulting suspension is filtered through a pad of diatomaceous earth.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by standard laboratory techniques.

Method: Column Chromatography

Stationary Phase: Silica gel

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for separating the product from impurities.[5] The optimal solvent system should be determined by TLC analysis.

Procedure:

-

The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

-

The silica gel with the adsorbed product is loaded onto a pre-packed silica gel column.

-

The column is eluted with the determined solvent system, and fractions are collected.

-

The purity of the fractions is monitored by TLC.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

Biological Activity and Potential Signaling Pathways

Nicotinonitrile derivatives have demonstrated a wide range of biological activities, with significant potential in cancer therapy. While the specific mechanisms of action for this compound are still under active investigation, research on related compounds provides valuable insights into its potential biological targets and signaling pathways.

Several studies have highlighted the anticancer properties of nicotinonitrile derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.[15][16][17]

One of the key mechanisms implicated in the anticancer effects of some cyanopyridine derivatives is the inhibition of Pim-1 kinase .[17][18] Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is associated with several types of cancer. Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis in cancer cells.

Another potential mechanism of action for nicotinonitrile-based compounds is the inhibition of tubulin polymerization .[19] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics by inhibiting tubulin polymerization can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Based on the established roles of related nicotinonitrile compounds, a plausible signaling pathway that could be modulated by this compound in cancer cells is the Pim-1 signaling pathway.

Caption: Proposed inhibitory action of this compound on the Pim-1 signaling pathway.

References

- 1. 6-Methoxy-3-pyridinecarbonitrile - Amerigo Scientific [amerigoscientific.com]

- 2. 6-Methoxypyridine-3-Carbonitrile Supplier & Manufacturer in China | High Purity | Specifications, Safety, Price & Applications [nj-finechem.com]

- 3. chembk.com [chembk.com]

- 4. 6-甲氧基-3-吡啶甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. (6-methoxypyridin-3-yl)methanol(58584-63-7) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 8. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]

- 9. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Pyridine [webbook.nist.gov]

- 12. Pyridine Infrared Spectroscopy Analytical Service | MtoZ Biolabs [mtoz-biolabs.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. 3-Pyridinecarbonitrile [webbook.nist.gov]

- 15. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 6-Methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-methoxynicotinonitrile as a versatile starting material for the generation of novel bioactive compounds. Detailed protocols for key synthetic transformations, along with collated data on the biological activities of resulting derivatives, are presented to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents. The presence of the methoxy, cyano, and pyridine functionalities allows for a diverse range of chemical modifications, leading to the creation of compound libraries with potential applications in oncology and infectious diseases. This document outlines key synthetic strategies and summarizes the biological evaluation of representative derivatives.

Data Presentation: Biological Activities of this compound Derivatives and Analogs

The following tables summarize the in vitro anticancer and antimicrobial activities of various compounds synthesized from or structurally related to this compound. This data is intended to provide a comparative overview of the potential efficacy of different structural classes.

Table 1: Anticancer Activity of Nicotinonitrile and Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | A549 (Non-small cell lung cancer) | 3.22 ± 0.2 | Doxorubicin | 2.93 ± 0.28 | [1] |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | HCT-116 (Colon cancer) | 2.71 ± 0.16 | Doxorubicin | 3.10 ± 0.22 | [1] |

| Pyridine-ureas | MCF-7 (Breast cancer) | 0.22 (48h), 0.11 (72h) | Doxorubicin | 1.93 | [2] |

| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231 (Breast cancer) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 | [3] |

| 2-Amino-4,6-diphenylnicotinonitriles | MCF-7 (Breast cancer) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | [3] |

| Chloro-cyanopyridines | HepG-2 (Liver cancer) | 6.95 ± 0.34 | 5-FU | 8.01 ± 0.39 | [4] |

| Chloro-cyanopyridines | HCT-116 (Colon cancer) | 8.35 ± 0.42 | 5-FU | 8.01 ± 0.39 | [4] |

| 9-Methoxycanthin-6-one | A2780 (Ovarian cancer) | 4.04 ± 0.36 | - | - | [5] |

| 9-Methoxycanthin-6-one | HT29 (Colorectal cancer) | 3.79 ± 0.069 | - | - | [5] |

| Brominated pyranoquinoline derivative | A549 (Lung cancer) | 35.10 | - | - | [6] |

| Quinoline-oxadiazole derivatives | HepG2 (Hepatocellular carcinoma) | 0.137–0.332 µg/mL | Erlotinib | 0.308 µg/mL | [7] |

| Quinoline-oxadiazole derivatives | MCF-7 (Breast adenocarcinoma) | 0.164–0.583 µg/mL | Erlotinib | 0.512 µg/mL | [7] |

Table 2: Antimicrobial Activity of Nicotinonitrile and Quinoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| Canthin-6-one alkaloids | Candida albicans | >50 (inhibition rate >80%) | Ketoconazole | - | [8] |

| Canthin-6-one alkaloids | Cryptococcus neoformans | >50 (inhibition rate >70%) | Ketoconazole | - | [8] |

| Canthin-6-one alkaloids | Staphylococcus aureus | >50 (inhibition rate 88.1-99.8%) | - | - | [8] |

| 1,7-disubstituted-6-nitroquinolones | Gram-positive bacteria | More potent than reference | Ciprofloxacin, Ofloxacin | - | [9] |

| Morpholine-containing 5-arylideneimidazolones | MRSA 19449 | - (Enhances oxacillin efficacy) | - | - | [10] |

| Amino acid derivatives of quinolines | Various bacteria | 310-620 (moderate activity) | - | - | [11] |

| 6-oxophenolic triterpenoids | Bacillus subtilis | - (Bacteriolytic effect) | - | - | [12] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds starting from this compound or its precursors.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-nicotinonitriles

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with a halo-substituted nicotinonitrile, a common strategy to introduce aryl groups.

Materials:

-

6-Halonicotinonitrile (e.g., 6-Chloronicotinonitrile) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.08 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add 6-halonicotinonitrile (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-arylnicotinonitrile.

Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of 6-Aminonicotinonitriles

This protocol outlines a method for the displacement of the methoxy group of this compound with an amine.

Materials:

-

This compound (1.0 mmol)

-

Amine (e.g., Morpholine) (1.5 mmol)

-

Potassium tert-butoxide (1.2 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous DMF (5 mL).

-

Add the desired amine (1.5 mmol) to the solution.

-

Add potassium tert-butoxide (1.2 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at 80-100 °C for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 6-aminonicotinonitrile derivative.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways targeted by compounds derived from this compound.

Caption: Synthetic workflow for generating diverse compounds from this compound.

Caption: Potential anticancer signaling pathways targeted by this compound derivatives.

Caption: Proposed mechanism of antimicrobial action for quinoline-based compounds.

References

- 1. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]